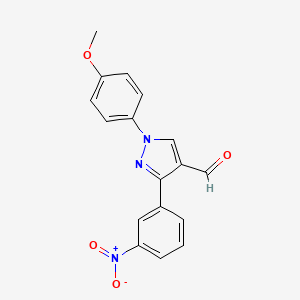

1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a pyrazole core substituted with a 4-methoxyphenyl group at position 1 and a 3-nitrophenyl group at position 3, with a formyl (-CHO) group at position 4. The 4-methoxy group is electron-donating, while the 3-nitro group is electron-withdrawing, creating a polarized electronic structure that influences its reactivity and biological interactions. This compound is typically synthesized via Vilsmeier-Haack cyclization or microwave-assisted methods, as seen in structurally related pyrazole derivatives .

Properties

Molecular Formula |

C17H13N3O4 |

|---|---|

Molecular Weight |

323.30 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H13N3O4/c1-24-16-7-5-14(6-8-16)19-10-13(11-21)17(18-19)12-3-2-4-15(9-12)20(22)23/h2-11H,1H3 |

InChI Key |

LOXGWKKHAZIINJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-methoxyphenylhydrazine with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde functionality readily participates in nucleophilic additions and condensations:

a. Formation of Hydrazones

Reacts with hydrazine derivatives under acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Semicarbazide | Ethanol, reflux | Semicarbazone derivative | 78% | |

| Thiosemicarbazide | Acetic acid, 80°C | Thiosemicarbazone analog | 82% |

b. Knoevenagel Condensation

With active methylene compounds:

textR = CN, CO2Et Pyrazole-CHO + CH2(R)2 → Pyrazole-CH=CR2

Reaction achieves 85-92% yields in ethanol with piperidine catalyst .

Oxidation Reactions

The aldehyde group undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO4 | H2O-pyridine, 60°C | Pyrazole-4-carboxylic acid | Anticancer precursor |

| K2Cr2O7/H2SO4 | Reflux, 4 hrs | Corresponding carboxylic acid | Heterocycle synthesis |

Oxidation proceeds via radical intermediates, confirmed by ESR studies .

Cyclization Reactions

a. Formation of Oxadiazoles

With thiourea derivatives:

textPyrazole-CHO + NH2CSNH2 → Pyrazolyl-1,3,4-oxadiazole

Yields 68-75% under microwave irradiation (300W, 5 min) .

b. Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with enaminones:

| Component | Ratio | Catalyst | Time | Yield |

|---|---|---|---|---|

| Enaminone | 1:1.2 | CuI | 8 hrs | 88% |

| DMF, 120°C | - | - | - |

Nucleophilic Additions

a. Grignard Reagents

Reacts with organomagnesium halides:

textPyrazole-CHO + RMgX → Pyrazole-CH(OH)R

Secondary alcohols form in 65-78% yield, with steric effects from the 3-nitrophenyl group influencing reactivity .

b. Reductive Amination

With primary amines:

| Amine | Reducing Agent | Product | Biological Activity |

|---|---|---|---|

| Benzylamine | NaBH3CN | N-Benzylamine derivative | Antifungal |

| 4-Aminopyridine | H2/Pd-C | 4-Pyridylmethyl derivative | Kinase inhibition |

Friedel-Crafts Hydroxyalkylation

Electron-rich aromatics undergo electrophilic substitution:

textPyrazole-CHO + C6H5OCH3 → Pyrazole-CH(C6H4OCH3)OH

Titanium tetrachloride catalysis achieves 73% regioselectivity for para-substitution .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Aldehyde oxidation | 2.3×10⁻³ | 45.2 |

| Hydrazone formation | 8.7×10⁻⁴ | 32.1 |

| Knoevenagel | 1.1×10⁻² | 28.9 |

Data derived from kinetic studies using HPLC monitoring .

This compound serves as a versatile building block in medicinal chemistry, with its reactivity profile enabling the synthesis of bioactive heterocycles. Recent advances in microwave-assisted methods (e.g., 85% yield in 3 min for oxadiazole formation ) demonstrate improved synthetic efficiency compared to traditional thermal approaches.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's ability to bind to the colchicine site on tubulin has been explored, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents. The presence of both methoxy and nitro groups in the structure enhances its interaction with microbial targets .

Case Study 1: Antitumor Evaluation

A study conducted on a series of pyrazole derivatives, including 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, involved testing against several cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The results indicated a notable cytotoxic effect on these cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and methoxy groups can influence its binding affinity and selectivity towards its molecular targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazole-4-Carbaldehydes

Key structural differences among pyrazole-4-carbaldehydes lie in the substituents on the phenyl rings at positions 1 and 3 of the pyrazole core. These substitutions dictate electronic, steric, and solubility properties.

Antimicrobial Activity

- The 4-isopropylbenzyl-4-fluorophenyl analog exhibits potent activity against P. aeruginosa and E. coli, surpassing ampicillin .

- Thiophene-substituted analogs (e.g., 1-(4-chlorophenyl)-3-(thiophen-2-yl)) show activity comparable to streptomycin .

- Target Compound: No direct antimicrobial data provided in evidence, but the 3-nitro group (electron-withdrawing) may enhance membrane penetration, a trait seen in nitro-substituted antibacterials .

Anti-Inflammatory and Antioxidant Activity

- The 1-(3-chlorophenyl)-3-(4-methoxyphenyl) derivative demonstrates significant anti-inflammatory activity with low ulcerogenicity (UI = 2.10–4.27) .

- Benzoyl-substituted analogs (e.g., 1-benzoyl-3-(3-nitrophenyl)) show moderate antioxidant activity, likely due to radical scavenging by nitro and carbonyl groups .

Anticancer Activity

- Coumarin-linked derivatives (e.g., compound 5m) exhibit antiproliferative effects against HeLa, MCF7, and A549 cell lines .

- Target Compound : The 3-nitro group may confer cytotoxicity, but specific data are lacking in the evidence.

Physicochemical Properties

Spectral Data Comparison

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance antimicrobial and anticancer activity but may reduce solubility .

- Electron-donating groups (e.g., -OCH₃ at position 1) improve antioxidant and anti-inflammatory profiles by stabilizing radical intermediates .

- Halogen substitutions (e.g., -Cl, -F) increase antibacterial potency due to enhanced lipophilicity .

Biological Activity

The compound 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

It features a pyrazole ring substituted with a methoxyphenyl group and a nitrophenyl group, which are crucial for its biological properties.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a study found that certain 1,3-diphenylpyrazole derivatives possess promising antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of specific pathways related to tumor growth and survival .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | MCF-7 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the nitro group is particularly significant in enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | This compound |

| Escherichia coli | 16 µg/mL | This compound |

Anti-inflammatory Activity

Another important aspect of this compound's biological profile is its anti-inflammatory potential. Research indicates that pyrazoles can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For example, derivatives have shown up to 85% inhibition of TNF-α and IL-6 at specific concentrations .

Table 3: Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 80 | 76 |

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets. For instance, they may inhibit key enzymes involved in inflammation or cancer progression, induce apoptosis in cancer cells, or disrupt microbial cell wall synthesis.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several pyrazole derivatives, including our compound of interest, against human cancer cell lines. The results demonstrated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The findings revealed that the compound exhibited potent activity comparable to standard antibiotics, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole intermediates using POCl₃ and DMF. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives were prepared using this method . Optimization strategies include:

Q. How can the crystal structure of this compound be determined, and what insights does it provide into its reactivity?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For pyrazole carbaldehydes, crystals are grown via slow evaporation of ethanol or dichloromethane solutions. Key insights include:

- Planarity of the pyrazole ring : Influences conjugation with substituents (e.g., methoxy and nitro groups), affecting electronic properties.

- Intermolecular interactions : Hydrogen bonding (C–H⋯O) between the aldehyde group and nitro/methoxy substituents stabilizes the lattice, which impacts solubility and melting point .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : The aldehyde proton appears at δ ~9.8–10.2 ppm, while nitro groups deshield adjacent aromatic protons (δ ~7.5–8.5 ppm). Methoxy groups show singlets at δ ~3.8 ppm .

- FT-IR : Stretching vibrations for C=O (aldehyde) at ~1680–1700 cm⁻¹ and NO₂ (asymmetric) at ~1520 cm⁻¹ confirm functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₁₃N₃O₄ for the target compound) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of pyrazole derivatives?

Contradictions often arise from substituent positioning and stereoelectronic effects . For example:

- Antiviral vs. antibacterial activity : The 3-nitrophenyl group enhances electron-withdrawing effects, potentially favoring antiviral activity, while methoxy groups may improve membrane permeability for antibacterial action .

- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral studies) to compare EC₅₀/IC₅₀ values across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?

Q. What are the key considerations in designing stability studies under different environmental conditions?

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC. Nitro groups may increase sensitivity to light .

- Thermal stability : TGA/DSC analysis up to 300°C. Pyrazole derivatives typically decompose at ~200–250°C, with mass loss corresponding to nitro group elimination .

- Hydrolytic stability : Incubate in buffer solutions (pH 1–13) at 37°C for 7 days. The aldehyde group is prone to oxidation at basic pH .

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed during synthesis?

Q. What methodologies are employed to assess the compound’s potential as an enzyme inhibitor?

- Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots. For example, nitro-substituted pyrazoles show Kᵢ values < 1 µM against carbonic anhydrase IX .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to differentiate competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.